molecular formula C16H15CrN2O11S3+3 B12719218 Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) CAS No. 85896-34-0

Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-)

Cat. No.: B12719218
CAS No.: 85896-34-0
M. Wt: 559.5 g/mol
InChI Key: XKORCVYQKVVSEW-UHFFFAOYSA-Q
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Description

Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) is a complex organic compound known for its vibrant color and unique chemical properties. It is commonly used in various industrial applications, including dyes and pigments, due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) involves several steps:

    Diazotization: The process begins with the diazotization of 2-hydroxy-5-sulphophenylamine using sodium nitrite and hydrochloric acid.

    Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxy-4-naphthalene-2,7-disulphonic acid under alkaline conditions to form the azo compound.

    Chromate Complex Formation: Finally, the azo compound is reacted with chromate ions to form the desired chromate complex.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, ensuring high purity and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of chromium.

    Reduction: It can also be reduced, affecting the azo group and the chromate complex.

    Substitution: Substitution reactions can occur at the hydroxyl or sulphophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation states of chromium, while reduction can result in the cleavage of the azo bond.

Scientific Research Applications

Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: Employed in staining techniques for microscopy due to its intense coloration.

    Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.

    Industry: Widely used in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function.

    Pathways Involved: It can affect cellular pathways related to oxidative stress, enzyme inhibition, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-)
  • Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))ferrate(3-)

Uniqueness

Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) is unique due to its specific chromate complex, which imparts distinct chemical and physical properties. Its stability, intense coloration, and reactivity make it valuable in various applications, distinguishing it from similar compounds.

Properties

CAS No.

85896-34-0

Molecular Formula

C16H15CrN2O11S3+3

Molecular Weight

559.5 g/mol

IUPAC Name

chromium;hydron;3-hydroxy-4-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C16H12N2O11S3.Cr/c19-13-4-2-10(31(24,25)26)7-12(13)17-18-15-11-3-1-9(30(21,22)23)5-8(11)6-14(16(15)20)32(27,28)29;/h1-7,19-20H,(H,21,22,23)(H,24,25,26)(H,27,28,29);/p+3

InChI Key

XKORCVYQKVVSEW-UHFFFAOYSA-Q

Canonical SMILES

[H+].[H+].[H+].C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O.[Cr]

Origin of Product

United States

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